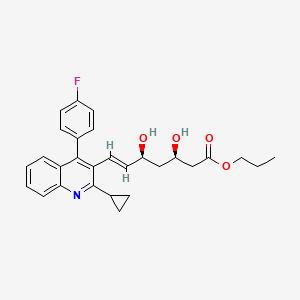
(3R,5S,E)-プロピル 7-(2-シクロプロピル-4-(4-フルオロフェニル)キノリン-3-イル)-3,5-ジヒドロキシヘプト-6-エノアート
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate is a useful research compound. Its molecular formula is C28H30FNO4 and its molecular weight is 463.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
コレステロール合成阻害
ピタバスタチンは主にHMG-CoAレダクターゼ阻害剤として知られています . この酵素はHMG-CoAをメバロン酸に変換する触媒反応を担い、これはコレステロール生合成における重要なステップです。ピタバスタチンはこの酵素を阻害することで、体内のコレステロールレベルを効果的に低下させ、高コレステロール血症の治療に役立つ薬剤となっています。
心臓血管疾患予防
ピタバスタチンはコレステロール低下効果を持つことから、心臓血管疾患の予防における可能性について広範囲にわたって研究されています . 低密度リポタンパク質(LDL)コレステロールを減らすことで、アテローム性動脈硬化症とその合併症である心臓発作や脳卒中の予防に役立ちます。
メタボリックシンドロームの管理
研究によると、ピタバスタチンは肥満、高血圧、インスリン抵抗性など、メタボリックシンドロームの様々な要素に有益な効果がある可能性が示唆されています . 脂質プロファイルを改善し、体重管理を助ける可能性があるという点で、大きな関心を集めています。
抗炎症効果
科学的研究で、ピタバスタチンは抗炎症作用を示すことが明らかになっています . サイトカイン産生や炎症細胞の動員に影響を与えることで炎症反応を調節し、様々な炎症性疾患に有益な効果をもたらす可能性があります。
内皮機能の改善
この化合物は内皮機能の改善に関連付けられています . 内皮は血管の健康に重要な役割を果たしており、ピタバスタチンが内皮機能を強化することで、全体的な心臓血管の健康に貢献する可能性があります。
抗酸化作用
ピタバスタチンは抗酸化作用を示し、酸化ストレスに対抗するのに役立ちます . 酸化ストレスは、神経変性疾患や癌など、多くの病気の発症に関与しています。
神経保護作用
ピタバスタチンには神経保護作用がある可能性を示す新たな証拠が得られています . 神経細胞を損傷から保護する可能性があることから、アルツハイマー病やパーキンソン病などの神経変性疾患の研究対象となっています。
腫瘍学研究
最後に、ピタバスタチンは腫瘍学における応用について研究されています . 癌細胞の代謝と増殖に影響を与えることから、新規抗癌療法の開発に有望な道筋を提供しています。
生物活性
(3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly referred to as a quinoline derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C28H30FNO4
- Molecular Weight : 463.5 g/mol
- IUPAC Name : propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Biological Activity
The biological activity of (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate has been explored in various studies. Key findings include:
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cell lines through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that this compound induces cell cycle arrest at the G2/M phase in several cancer cell lines.
- Apoptosis Induction : The compound promotes apoptosis via the intrinsic pathway by activating caspases and altering mitochondrial membrane potential.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics:
- Minimum Inhibitory Concentration (MIC) values indicate potent antibacterial activity against Gram-positive bacteria.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Kinases : The compound acts as a selective inhibitor of specific kinases involved in cancer cell signaling pathways.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in cells, contributing to oxidative stress and subsequent cell death.
Case Studies
Several case studies have documented the effects of (3R,5S,E)-Propyl 7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate:
- Study on Breast Cancer Cell Lines :
- A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers.
- Animal Model Studies :
- In vivo studies using xenograft models demonstrated that administration of the compound significantly inhibited tumor growth compared to control groups.
Data Table: Summary of Biological Activities
特性
IUPAC Name |
propyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO4/c1-2-15-34-26(33)17-22(32)16-21(31)13-14-24-27(18-9-11-20(29)12-10-18)23-5-3-4-6-25(23)30-28(24)19-7-8-19/h3-6,9-14,19,21-22,31-32H,2,7-8,15-17H2,1H3/b14-13+/t21-,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXBBQBGIZITSJH-WRBWEIJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














